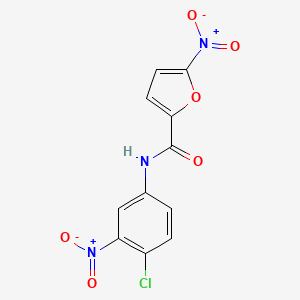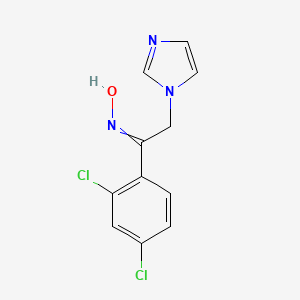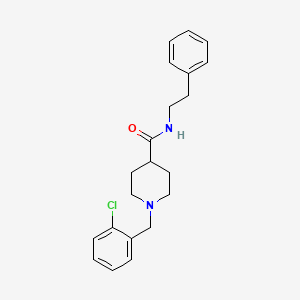![molecular formula C19H15N3O5S B12455662 N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)
N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a nitrophenoxy group, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine. This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets through its nitrophenoxy and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: A closely related compound with similar structural features.
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate:
Uniqueness
N-{3-[2-(2-NITROPHENOXY)ACETAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15N3O5S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[3-[[2-(2-nitrophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O5S/c23-18(12-27-16-8-2-1-7-15(16)22(25)26)20-13-5-3-6-14(11-13)21-19(24)17-9-4-10-28-17/h1-11H,12H2,(H,20,23)(H,21,24) |
InChI Key |
LVEMSGRRZNXVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![5-[(4-Hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12455598.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)

![4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
